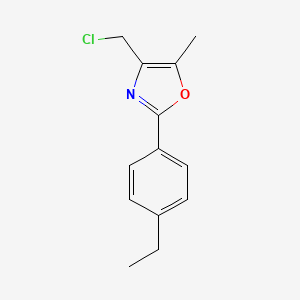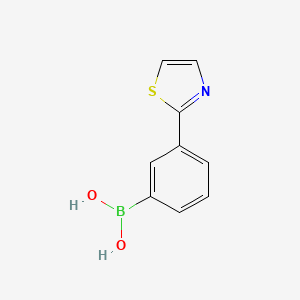
3-(1,3-Thiazol-2-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Thiazol-2-yl)phenylboronic acid: is a compound that features a thiazole ring attached to a phenylboronic acid moiety. This compound is known for its versatility and is used as an intermediate in the synthesis of various biologically active compounds. The presence of both the thiazole and boronic acid groups makes it a valuable reagent in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
3-(1,3-Thiazol-2-yl)phenylboronic acid, also known as TpBA, is an essential intermediate in the synthesis of various biologically active compounds. It has been found to exhibit antimicrobial activity and has been used in the synthesis of compounds with antipromastigote activity . .
Mode of Action
. These activities suggest that the compound may interact with multiple targets, leading to a variety of biological effects.
Biochemical Pathways
, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition or death.
Result of Action
This compound has been found to exhibit antimicrobial activity . In addition, one study found that a compound synthesized using this compound had significant antipromastigote activity . These results suggest that the compound’s action leads to the inhibition or death of certain microorganisms.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1,3-Thiazol-2-yl)phenylboronic acid are not fully understood due to the limited research available. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules. For instance, they can form reversible covalent bonds with diols, a functional group found in many biological molecules . Thiazole derivatives have been reported to possess various biological activities such as anti-inflammatory, antiviral, and antimicrobial properties .
Cellular Effects
Thiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interact with cellular processes in bacteria .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, a functional group found in many biological molecules . This suggests that this compound may interact with biological molecules in a similar manner.
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, suggesting that this compound may be involved in similar interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Thiazol-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The thiazole ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
3-(1,3-Thiazol-2-yl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Acts as a probe for studying biological systems and interactions.
- Used in the synthesis of biologically active compounds with potential therapeutic applications .
Medicine:
- Investigated for its potential use in drug discovery and development.
- Serves as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
Comparison with Similar Compounds
- 3-(2-Thiazolyl)aminocarbonylphenylboronic acid
- Thiophene-2-boronic acid pinacol ester
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester
Comparison:
- 3-(1,3-Thiazol-2-yl)phenylboronic acid is unique due to the presence of both the thiazole and boronic acid groups, which confer distinct reactivity and biological activity.
- 3-(2-Thiazolyl)aminocarbonylphenylboronic acid has a similar structure but with an additional aminocarbonyl group, which may alter its reactivity and applications .
- Thiophene-2-boronic acid pinacol ester contains a thiophene ring instead of a thiazole ring, leading to different chemical properties and uses .
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester features multiple boronic acid groups, making it suitable for different types of cross-coupling reactions .
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXUVJDDULYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CS2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2484107.png)
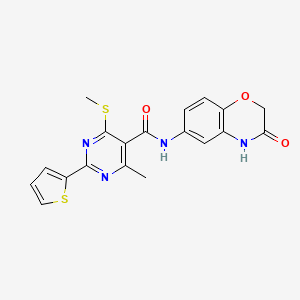
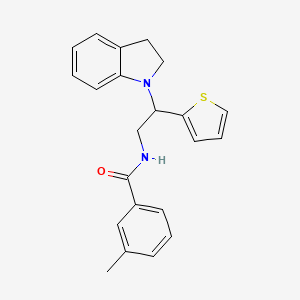
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2484114.png)
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

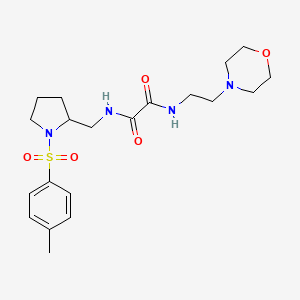
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)
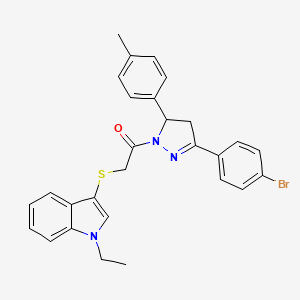
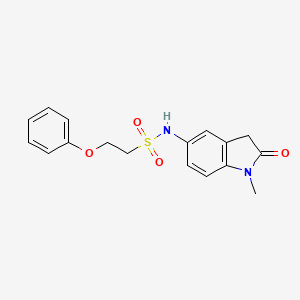
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)
